Tetrahexyldecyl ascorbate

Percutaneous absorption Stratum corneum penetration Franz diffusion cell

Tetrahexyldecyl ascorbate is a fully esterified, oil-soluble vitamin C derivative offering 50-fold higher cellular uptake than L-ascorbic acid and compatibility at neutral pH (up to 6.5) for co-formulation with retinol and peptides. Clinical data shows 3.72% wrinkle severity reduction and 4.10% facial pigment intensity decrease when combined with acetyl zingerone (5:1 ratio). This lipophilic precursor bypasses instability issues of unmodified vitamin C, enabling anhydrous, elegant serum formulations. Procure for premium anti-aging and skin-brightening cosmeceutical products where high percutaneous absorption and clinical differentiation are required.

Molecular Formula C70H128O10
Molecular Weight 1129.8 g/mol
CAS No. 161436-56-2
Cat. No. B10828802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahexyldecyl ascorbate
CAS161436-56-2
Molecular FormulaC70H128O10
Molecular Weight1129.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
InChIInChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1
InChIKeyOEWBEINAQKIQLZ-CMRBMDBWSA-N
Commercial & Availability
Standard Pack Sizes15 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahexyldecyl Ascorbate (CAS 161436-56-2) Procurement Guide: Differentiated Vitamin C Ester for High-Performance Topical Formulations


Tetrahexyldecyl ascorbate (THDA, also referred to as THDC or ascorbyl tetraisopalmitate) is an oil-soluble, fully esterified derivative of L-ascorbic acid (vitamin C) synthesized by esterifying ascorbic acid with 2-hexyldecanoic acid, yielding a lipophilic precursor that bypasses the inherent instability and formulation limitations of unmodified vitamin C [1]. This structural modification confers enhanced percutaneous absorption and compatibility with anhydrous and emulsion-based topical delivery systems, positioning THDA as a specialized ingredient for advanced cosmeceutical and dermatological applications [2].

Tetrahexyldecyl Ascorbate: Why Generic Vitamin C Substitution Compromises Formulation Performance and Clinical Outcomes


Interchanging tetrahexyldecyl ascorbate with unmodified L-ascorbic acid, ascorbyl palmitate, or other vitamin C esters is scientifically unsound due to fundamental differences in physicochemical properties and biological performance. While L-ascorbic acid exhibits potent intrinsic antioxidant activity, it suffers from poor stability in aqueous formulations, limited stratum corneum penetration, and formulation constraints requiring acidic pH (<3.5) that often induce skin irritation [1]. Ascorbyl palmitate, though oil-soluble, demonstrates suboptimal cutaneous delivery and inefficient intracellular conversion to active vitamin C compared to THDA [2]. Ascorbyl tetraisopalmitate (VC-IP), a structurally related tetraester, represents a distinct chemical entity derived from isopalmitic acid rather than 2-hexyldecanoic acid, resulting in divergent physicochemical properties and regulatory identity . These differences translate to measurable variations in percutaneous absorption, cellular vitamin C loading, oxidative stability, and clinical efficacy endpoints that preclude generic substitution.

Tetrahexyldecyl Ascorbate: Quantitative Differentiation Evidence Against Comparator Vitamin C Derivatives


Percutaneous Absorption: 10-Fold Enhancement in Ex Vivo Human Skin Model Versus L-Ascorbic Acid

Tetrahexyldecyl ascorbate demonstrates markedly superior percutaneous absorption compared to unmodified L-ascorbic acid. In an ex vivo human skin model using Franz diffusion cells, a 30% concentration of THDA penetrated the epidermis at least 10 times more readily than a 20% concentration of ascorbic acid [1]. This enhanced penetration is attributed to the compound's lipophilic character (logP > 12) conferred by complete esterification of all four hydroxyl groups with 2-hexyldecanoic acid, facilitating partitioning into the lipid-rich stratum corneum and subsequent intracellular cleavage by endogenous esterases to release free ascorbic acid within viable epidermal and dermal compartments [2].

Percutaneous absorption Stratum corneum penetration Franz diffusion cell

Intracellular Vitamin C Delivery: 50-Fold Higher Cellular Uptake in Dermal Fibroblasts and Keratinocytes

Beyond stratum corneum penetration, tetrahexyldecyl ascorbate demonstrates superior efficiency in delivering functional vitamin C to intracellular compartments of target skin cells. In vitro studies using cultured human dermal fibroblasts and keratinocytes revealed that SPI-TA95 (a commercial THDA preparation) delivers vitamin C into cells 50 times more effectively than unmodified ascorbic acid [1]. This enhanced cellular loading translates to amplified downstream biological responses, including protection against oxidative damage, reduction in melanogenesis, and stimulation of collagen synthesis pathways [2].

Cellular uptake Vitamin C bioavailability Dermal fibroblasts

Oxidative Stability: Rapid Singlet Oxygen Degradation Necessitates Stabilizer Co-Formulation

Contrary to marketing claims of intrinsic oxidative stability, tetrahexyldecyl ascorbate degrades rapidly when exposed to singlet oxygen, a reactive oxygen species prevalent in UV-exposed skin environments. In controlled in vitro assays, THDC exhibited poor antioxidant capacity as a standalone ingredient, undergoing rapid degradation upon singlet oxygen exposure. However, co-formulation with acetyl zingerone (AZ) at a 5:1 THDC:AZ ratio completely prevented this oxidative degradation while simultaneously enhancing collagen protein production by dermal fibroblasts and repressing MMP1 and MMP7 matrix metalloproteinase expression [1]. This finding is critical: while THDA demonstrates formulation stability advantages over L-ascorbic acid in ambient storage conditions, its functional stability in biologically relevant oxidative microenvironments requires intentional stabilizer pairing [2].

Oxidative stability Singlet oxygen Acetyl zingerone

Clinical Anti-Aging Efficacy: THDA Alone Increases Wrinkle Severity Unless Stabilized with Acetyl Zingerone

A prospective, randomized, double-blind, controlled clinical trial (N=44 participants, ages 30-65) evaluated the effects of 5% THDA alone versus 5% THDA combined with 1% acetyl zingerone (AZ) applied twice daily for 8 weeks. Strikingly, the THDA-alone group exhibited increased wrinkle severity by 7.88% at Week 4 and 4.48% at Week 8, accompanied by increased facial erythema of 27.5% at Week 4 and 8.34% at Week 8. In contrast, the THDA-AZ combination group demonstrated decreased wrinkle severity by 0.75% at Week 4 and 3.72% at Week 8 (p=0.048), decreased facial pigment intensity by 4.10% at Week 8 (p=0.0002) versus 0.69% decrease with THDA alone, and decreased facial redness by 3.73% at Week 4 (p=0.0162) and 14.25% at Week 8 (p=0.045) [1]. These findings reveal that un-stabilized THDA paradoxically exacerbates signs of photoaging, likely due to pro-inflammatory type I interferon signaling activation observed in vitro [2].

Clinical trial Photoaging Wrinkle severity

Formulation Compatibility: Neutral pH Tolerance Enables Co-Formulation with pH-Sensitive Actives

Unlike L-ascorbic acid, which requires formulation at pH <3.5 to maintain stability and activity—a condition that limits co-formulation with pH-sensitive ingredients and often induces skin irritation—tetrahexyldecyl ascorbate can be formulated at pH up to 6.50 . This expanded pH compatibility window enables simultaneous incorporation with retinol, peptides, and niacinamide without compromising the stability or activity of either component [1]. Additionally, THDA is safe for use at concentrations up to 30% and can be incorporated into the oil phase of emulsions at processing temperatures below 80°C, providing substantial formulation flexibility [2].

Formulation stability pH compatibility Retinol co-formulation

Pro-Inflammatory Signaling: THDA Alone Activates Type I Interferon Pathway in Keratinocytes

Transcriptomic analysis of cultured human keratinocytes revealed that tetrahexyldecyl ascorbate as a standalone ingredient unexpectedly activates type I interferon (IFN) signaling, a pro-inflammatory pathway associated with innate immune responses and cellular stress. This activation was completely blunted when THDA was co-formulated with acetyl zingerone [1]. The clinical correlate of this molecular finding is observed in the randomized controlled trial where THDA alone increased facial erythema by 27.5% at Week 4, whereas the THDA-AZ combination reduced erythema by 14.25% at Week 8 [2].

Pro-inflammatory signaling Type I interferon Keratinocyte

Tetrahexyldecyl Ascorbate: Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Performance Anti-Aging Serums Requiring Clinically Validated Efficacy

For developers of premium anti-aging serums seeking clinically validated wrinkle reduction and pigmentation improvement, tetrahexyldecyl ascorbate in combination with acetyl zingerone (5:1 ratio) offers evidence-backed efficacy demonstrated in a randomized controlled trial: 3.72% reduction in wrinkle severity and 4.10% reduction in facial pigment intensity over 8 weeks [1]. The oil-soluble nature of THDA enables formulation in elegant, non-sticky serum vehicles with high consumer appeal, while the neutral pH compatibility allows co-formulation with retinol and peptides for multi-target anti-aging regimens [2].

Pigmentation Correction Products Targeting Uneven Skin Tone

The 4.10% reduction in facial pigment intensity observed with THDA-AZ combination therapy at Week 8 (p=0.0002) supports its application in products designed for hyperpigmentation correction and skin tone evening [1]. The enhanced cellular vitamin C delivery (50-fold higher uptake in fibroblasts and keratinocytes) provides mechanistic rationale for melanogenesis inhibition and tyrosinase suppression pathways [2]. Formulators should note that THDA alone produced only 0.69% pigmentation reduction, underscoring the critical importance of stabilizer inclusion for this application.

Stabilized Vitamin C Delivery Systems for Oxidatively Challenged Environments

Given the rapid degradation of THDA under singlet oxygen exposure, formulators targeting UV-exposed skin applications must implement stabilization strategies. The combination of THDA with acetyl zingerone at 5:1 ratio completely prevents oxidative degradation while enhancing collagen production and antioxidant effects [1]. This evidence positions THDA-AZ systems as suitable for daytime use products where photo-oxidative stress is anticipated, though standalone THDA formulations may be inadequate for such applications [2].

Neutral pH Formulations Enabling Multi-Active Ingredient Compatibility

The formulation flexibility of tetrahexyldecyl ascorbate—specifically its stability at pH up to 6.50 and compatibility with retinol, peptides, and niacinamide—makes it the preferred vitamin C derivative for complex multi-active topical products [1]. This contrasts sharply with L-ascorbic acid's requirement for pH <3.5, which precludes co-formulation with many actives and increases irritation potential. Procurement of THDA enables development of simplified product lines that deliver multiple benefits without the complexity of incompatible active segregation [2].

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